Product packaging for 2-Chlorotrityl chloride(Cat. No.:CAS No. 42074-68-0)

2-Chlorotrityl chloride

Cat. No.: B131833
CAS No.: 42074-68-0
M. Wt: 313.2 g/mol
InChI Key: JFLSOKIMYBSASW-UHFFFAOYSA-N
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Description

Historical Context and Significance in Solid-Phase Methodologies

Evolution of Solid-Phase Synthesis and the Contribution of 2-Chlorotrityl Chloride

The field of chemical synthesis was revolutionized by the pioneering work of Bruce Merrifield in the early 1960s, who developed the concept of Solid-Phase Synthesis (SPS). jacsdirectory.comresearchgate.netwalshmedicalmedia.com This innovation, for which he was awarded the Nobel Prize in 1984, addressed many of the challenges of traditional solution-phase synthesis, such as the need for tedious purification of intermediates after each reaction step. researchgate.netwalshmedicalmedia.com In SPS, a molecule is assembled while covalently attached to an insoluble solid support, or resin. walshmedicalmedia.com This allows for the use of excess reagents to drive reactions to completion, with purification simply involving washing the resin to remove unreacted materials and by-products. jacsdirectory.comwalshmedicalmedia.com

Early solid-phase methodologies laid the groundwork for modern techniques, but researchers continued to seek resins with improved characteristics. The development of the this compound resin marked a significant advancement in this evolution. ksyun.com Unlike earlier resins that often required harsh cleavage conditions (such as the use of hydrofluoric acid), the 2-CTC resin allows for the detachment of the synthesized molecule under exceptionally mild acidic conditions. unirioja.esresearchgate.net This key feature expanded the scope of solid-phase synthesis, enabling the preparation of sensitive and complex molecules that could not withstand harsh deprotection strategies. almacgroup.com

Pioneering Research and Development of this compound Resin

The development of this compound resin was driven by the need for a solid support that could release the final product while keeping acid-sensitive protecting groups on the molecule intact. ksyun.comnih.gov Initial studies demonstrated that the ester linkage formed between a carboxylic acid and the 2-CTC resin is highly acid-labile. appliedpolytech.comksyun.com This allows for cleavage using dilute solutions of trifluoroacetic acid (TFA) or mixtures of acetic acid, trifluoroethanol (TFE), and dichloromethane (B109758) (DCM). ksyun.comnih.govpeptide.com

Pioneering research quickly established several key advantages of the 2-CTC resin over other available supports:

Suppression of Racemization : The significant steric bulk of the trityl group effectively prevents racemization of the first amino acid during its attachment to the resin. appliedpolytech.comalmacgroup.compeptide.com

Inhibition of Diketopiperazine Formation : The steric hindrance provided by the linker also minimizes the formation of diketopiperazine, a common side reaction that can occur during the synthesis of dipeptides, particularly those with C-terminal proline. unirioja.esalmacgroup.compeptide.com

Versatility in Cleavage : The ability to cleave the product under varying degrees of mild acidity allows for the synthesis of fully deprotected peptides or protected peptide fragments, which are valuable intermediates for convergent or fragment condensation synthesis strategies. ksyun.comalmacgroup.compeptide.com

These favorable characteristics led to the widespread adoption of 2-CTC resin in both academic and industrial settings for the production of peptides and other complex organic molecules. google.com

Academic Importance as a Versatile Synthetic Tool in Organic Synthesis and Peptide Chemistry

The this compound resin is one of the most versatile and frequently utilized resins for the solid-phase synthesis of peptides and small molecules, particularly for large-scale manufacturing. unirioja.esacs.org Its utility extends from the routine synthesis of simple linear peptides to the more complex construction of cyclic peptides, protected fragments, and various organic compounds. almacgroup.commdpi.com The resin is especially valuable when the target molecule requires the temporary protection of a carboxylic acid functional group during the synthetic sequence. researchgate.netresearchgate.netwalshmedicalmedia.com

The key to its versatility lies in the acid-labile nature of the linker. appliedpolytech.com This allows for the selective cleavage of the final product from the solid support without disturbing common acid-sensitive protecting groups used in modern synthesis, such as the tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) groups. ksyun.comalmacgroup.comnih.gov This orthogonality is crucial for strategies that involve the synthesis of protected peptide fragments, which can then be joined together in solution. peptide.com Furthermore, the resin can be used to anchor molecules through various functional groups, including carboxylic acids, alcohols, phenols, and amines, making it a broadly applicable tool in organic synthesis. nih.govappliedpolytech.com

Below are interactive data tables summarizing the key properties and common cleavage conditions for this compound resin.

Table 1: Key Properties and Advantages of this compound Resin

PropertyDescription and SignificanceReference
High Acid LabilityAllows for cleavage under extremely mild acidic conditions, preserving acid-sensitive protecting groups like Boc and tBu. ksyun.comalmacgroup.comnih.gov
Steric HindranceThe bulky trityl group minimizes racemization during the anchoring of the first amino acid and suppresses diketopiperazine side reactions. unirioja.esalmacgroup.compeptide.com
VersatilitySuitable for synthesizing C-terminal free acids, protected peptide fragments, and a wide range of small organic molecules. researchgate.netnih.govpeptide.com
Fast EsterificationThe reaction to attach the first amino acid is rapid, often achieving high loading in a short amount of time. appliedpolytech.comksyun.com
OrthogonalityCompatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy. researchgate.netnih.gov

Table 2: Common Cleavage Conditions for this compound Resin

Reagent CocktailTypical Use CaseReference
AcOH/TFE/DCM (e.g., 1:1:8)Cleavage of fully protected peptide fragments, as tBu-type protecting groups remain intact. nih.govpeptide.compeptide.com
Dilute TFA in DCM (e.g., 0.5-2%)Mild cleavage to release protected peptides or sensitive molecules. unirioja.esappliedpolytech.comrsc.org
Hexafluoroisopropanol (HFIP) in DCMAn alternative mild condition for cleaving protected fragments. unirioja.esappliedpolytech.com
Concentrated TFA (e.g., 95%) with ScavengersSimultaneous cleavage from the resin and removal of all acid-labile side-chain protecting groups to yield the final, deprotected peptide. peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14Cl2 B131833 2-Chlorotrityl chloride CAS No. 42074-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-[chloro(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLSOKIMYBSASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194914
Record name 2-Chlorotrityl chloride
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Molecular Weight

313.2 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42074-68-0
Record name 2-Chlorotrityl chloride
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Record name 2-Chlorotrityl chloride
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Record name 2-Chlorotrityl chloride
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Record name 1-chloro-2-(chlorodiphenylmethyl)benzene
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Record name 2-CHLOROPHENYLDIPHENYLMETHYL CHLORIDE
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Synthesis and Derivatization of 2 Chlorotrityl Chloride and Its Resins

Synthetic Routes to 2-Chlorotrityl Chloride

The synthesis of this compound (2-CTC) as a discrete chemical compound is a multi-step process. One established route begins with 2-chlorobenzoic acid. chemicalbook.com This starting material is first esterified with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to produce ethyl 2-chlorobenzoate (B514982). chemicalbook.com The subsequent step involves a Grignard reaction, where the ethyl 2-chlorobenzoate is condensed with phenylmagnesium bromide. chemicalbook.com This forms a (2-chlorophenyl)diphenylmethanol (B1676089) magnesium salt, which is then hydrolyzed with sulfuric acid to yield (2-chlorophenyl)diphenylmethanol. chemicalbook.com In the final step, this alcohol is chlorinated using thionyl chloride (SOCl₂) to afford the desired product, this compound. chemicalbook.com

An alternative pathway starts from 2-chlorobenzophenone. thieme-connect.comsci-hub.se This compound is reacted with phosphorus pentachloride (PCl₅) to yield 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048). thieme-connect.comsci-hub.se This intermediate serves as a precursor for direct attachment to polymeric supports. thieme-connect.comsci-hub.se

Preparation and Functionalization of this compound Resins

This compound resins are a cornerstone of solid-phase peptide synthesis (SPPS) and organic synthesis, valued for their acid lability which allows for mild cleavage conditions. appliedpolytech.comchempep.com

The performance of a 2-CTC resin is significantly influenced by its polymeric backbone. The most common support is polystyrene, typically cross-linked with 1% divinylbenzene (B73037) (DVB). chempep.comgoogle.com This low level of cross-linking allows for optimal swelling in solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), exposing the reactive sites within the polymer matrix. researchgate.net

Beyond standard polystyrene, modified supports are also utilized. These include:

TentaGel: A resin where polyethylene (B3416737) glycol (PEG) is grafted onto a polystyrene support. google.com

ChemMatrix®: Another PEG-based resin known for its unique swelling properties. rsc.org

JandaJel™: A cross-linked polystyrene support that has been functionalized with trityl groups. core.ac.uk

These modified resins are designed to improve swelling properties, reaction kinetics, and compatibility with a wider range of solvents and reaction conditions. google.comrsc.orgcore.ac.uk

Several methods exist to graft the 2-chlorotrityl functional group onto a polymeric support.

One common laboratory-scale method involves the acylation of polystyrene with 2-chlorobenzoyl chloride via a Friedel-Crafts reaction. researchgate.netgoogle.com The resulting benzophenone (B1666685) derivative on the polymer is then reacted with an organometallic reagent like phenyl lithium, followed by a final conversion to the trityl chloride using a chlorinating agent. researchgate.netgoogle.com

A more direct and efficient method that avoids the use of organometallic reagents has been developed. thieme-connect.comsci-hub.sethieme-connect.com This process starts with the synthesis of 1-chloro-2-[dichloro(phenyl)methyl]benzene from 2-chlorobenzophenone. thieme-connect.comsci-hub.se This intermediate is then attached to a 1% divinylbenzene-crosslinked polystyrene resin through a Friedel-Crafts reaction, typically catalyzed by aluminum chloride (AlCl₃) in a solvent system like dichloromethane and nitrobenzene. thieme-connect.comthieme-connect.com This step forms the polymer-supported 2-chlorotrityl alcohol. thieme-connect.comthieme-connect.com The final active resin is obtained by chlorinating the alcohol with thionyl chloride (SOCl₂). thieme-connect.comthieme-connect.com This method is noted for producing a resin with excellent properties for SPPS. sci-hub.se

Another approach involves the synthesis of a monomer, (4-ethenylphenyl)diphenylmethanol, which already contains the trityl alcohol functionality. core.ac.uk This monomer can then be copolymerized with styrene (B11656) and a cross-linker to directly form the functionalized polystyrene beads, which are subsequently chlorinated. core.ac.uk

Resin Activation and Reutilization Methodologies

The chloride moiety of the 2-CTC resin is highly susceptible to hydrolysis from atmospheric moisture, which converts the active chloride to a non-reactive alcohol, thereby reducing the resin's loading capacity and synthetic yield. nih.govresearchgate.netpeptide.com Therefore, activation and regeneration protocols are crucial for optimal performance and cost-effectiveness.

If the resin has been deactivated by moisture during storage or handling, its activity can be restored by treatment with a chlorinating agent. iris-biotech.desigmaaldrich.com Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. nih.govresearchgate.netscispace.com Optimized protocols aim to maximize reactivity while minimizing reagent use and reaction time. nih.govresearchgate.net

Recent research has shown that treating the resin with varying concentrations of SOCl₂ in anhydrous dichloromethane (DCM) can effectively control the degree of activation. nih.govresearchgate.netnih.gov For instance, using a 25% solution of SOCl₂ in anhydrous DCM can achieve up to 80% activation in just 5 minutes. nih.govresearchgate.netnih.gov Lower concentrations, such as 2% SOCl₂, result in partial activation (up to 44%), which can be desirable for the synthesis of longer peptides where a lower initial loading is preferred. nih.govresearchgate.netnih.gov Other chlorinating agents that can be used for activation include acetyl chloride and oxalyl chloride. peptide.comalmacgroup.com

Data sourced from studies on optimizing 2-CTC resin activation protocols. nih.govresearchgate.netnih.gov

Spent resin from peptide synthesis, which is often in the hydrolyzed alcohol form, can also be regenerated. google.comunirioja.es A common method involves treating the used resin with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF). google.com This process can restore up to 90% of the resin's original chloride content, making it economically and environmentally advantageous for large-scale synthesis.

Given the high moisture sensitivity of the this compound group, several strategies are essential to prevent deactivation. appliedpolytech.comnih.goviris-biotech.de

Key Mitigation Strategies:

Proper Storage: The resin must be kept in a tightly sealed container to minimize exposure to atmospheric humidity. appliedpolytech.commybiosource.com Blanketing the container headspace with an inert gas like nitrogen is also recommended for extending shelf life. appliedpolytech.com

Use of Anhydrous Solvents: It is critical to use anhydrous solvents, particularly anhydrous DCM, during the activation step and the coupling of the first amino acid. nih.govresearchgate.net Even small amounts of water can significantly decrease the loading efficiency. nih.govresearchgate.net Solvents can be dried by passing them through a column of basic aluminum oxide. nih.gov

Pre-use Activation: As a standard practice, especially if the resin has been stored for an extended period, it is recommended to perform an activation step with thionyl chloride or a similar reagent immediately before use to ensure maximum reactivity. iris-biotech.desigmaaldrich.com

By adhering to these protocols, the reactivity of the 2-CTC resin can be maintained, ensuring high yields and purity in solid-phase synthesis.

Table of Mentioned Compounds

Feasibility and Efficiency of this compound Resin Reutilization

The reutilization of this compound (2-CTC) resin is a critical aspect of sustainable and cost-effective solid-phase synthesis. Research has demonstrated the feasibility of regenerating and reusing the resin, often with efficiency comparable to that of its initial use. researchgate.netnih.govresearcher.life The process typically involves the reactivation of the spent resin, which primarily exists in the 2-chlorotrityl alcohol form after cleavage of the synthesized molecule, back to the active chloride form. This regeneration is commonly achieved by treating the used resin with a chlorinating agent in an appropriate organic solvent. google.comgoogle.com

Studies have explored various methods and reagents for the regeneration of 2-CTC resin, aiming to optimize efficiency, minimize resin degradation, and ensure the purity of subsequent synthetic products. The choice of chlorinating agent, solvent, reaction time, and temperature all play significant roles in the success of the reutilization process.

Detailed research has focused on comparing different regeneration protocols. For instance, methods utilizing thionyl chloride (SOCl₂), acetyl chloride (AcCl), and hydrochloric acid (HCl) have been investigated. unirioja.es One study compared these three methods for regenerating the resin after its use in protecting the carboxylic group of Fmoc-Val-OH. Although all three methods yielded loading capacities close to the initial value, the thionyl chloride method was identified as the least destructive to the resin matrix, ensuring its quality was maintained after regeneration. unirioja.es

The efficiency of the regeneration process is often quantified by the loading capacity of the recycled resin, which should ideally be close to that of the virgin resin. Research has shown that with an optimized protocol, the recycled 2-CTC resin can be successfully reloaded with an amino acid, achieving a loading capacity that is nearly identical to the initial loading. google.com For example, one study reported an initial loading of 1.11 mmol/g, and after cleavage and regeneration, a very similar loading of 1.12 ± 0.05 mmol/g was achieved across three different regeneration methods. unirioja.es

Furthermore, the prevention of cross-contamination is a crucial consideration for resin reutilization. Studies have been conducted to ensure that the regeneration process effectively removes all traces of the previously synthesized molecule. By using different amino acids in successive rounds of synthesis and regeneration, it has been demonstrated that the regeneration method can proceed without detectable cross-contamination, yielding final products of excellent purity. unirioja.es

The development of continuous flow protocols for the activation, regeneration, and recycling of 2-CTC functionalized resins represents a significant advancement in improving the efficiency of this process. researchgate.netrsc.org These protocols have been shown to drastically reduce the time required for resin chlorination, from hours in batch conditions to mere minutes in a continuous flow setup. researchgate.netrsc.org

The impact of reaction conditions on the degree of resin activation has also been a subject of investigation. It has been shown that by varying the concentration of the activating agent, different levels of resin activation can be achieved. For example, using 2% thionyl chloride in anhydrous dichloromethane (DCM) resulted in a 44% activation of the resin, whereas increasing the concentration to 25% in anhydrous DCM led to an 80% activation in just 5 minutes. researchgate.netnih.govresearcher.life This ability to control the degree of activation makes the reused resin suitable for various applications, including the synthesis of longer peptides. researchgate.netnih.govresearcher.life

The following data tables summarize key findings from research on the reutilization of 2-CTC resin.

Table 1: Comparison of Regeneration Methods for this compound Resin

Regeneration MethodInitial Loading (mmol/g)Loading after Regeneration (mmol/g)ObservationReference
Hydrochloric Acid1.11~1.12Similar results to other methods. unirioja.es
Thionyl Chloride1.11~1.12Least destructive to the resin. unirioja.es
Acetyl Chloride1.11Slightly lower than 1.12Slightly lower loading compared to the other two methods. unirioja.es

Table 2: Efficiency of Resin Activation with Thionyl Chloride

Thionyl Chloride Concentration in DCMActivation TimeDegree of Resin ActivationSuitabilityReference
2%5 min44%Synthesis of longer peptides researchgate.netnih.govresearcher.life
25%5 min80%High activation for various applications researchgate.netnih.govresearcher.life

Applications of 2 Chlorotrityl Chloride in Solid Phase Peptide Synthesis Spps

Role as an Acid-Labile Linker for Carboxyl Terminal Anchoring

The 2-CTC resin serves as an effective acid-labile linker for anchoring the initial amino acid through its carboxyl terminus. The linkage formed is a key feature of this resin, offering significant benefits that streamline the synthesis process and improve the quality of the final peptide product. nih.govalmacgroup.com

Esterification of Amino Acids onto 2-Chlorotrityl Chloride Resin

The first step in SPPS using this resin is the esterification of the N-α-protected (commonly with Fmoc) amino acid to the reactive chlorotrityl group. This reaction is typically performed in the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIEA), in a non-polar aprotic solvent like dichloromethane (B109758) (DCM). nih.govksyun.com The process is efficient and proceeds rapidly at room temperature, often achieving high loading yields in under an hour. nih.govresearchgate.net

A key advantage of this method is that the carboxylic acid of the incoming amino acid does not require pre-activation, which is a common source of side reactions, including racemization, with other resins. High esterification yields can be obtained using substoichiometric amounts of the Fmoc-amino acid relative to the resin's capacity. nih.govksyun.com Once the first amino acid is attached, any remaining unreacted chlorotrityl groups on the resin must be "capped" to prevent them from reacting in subsequent steps. This is easily achieved by adding a small alcohol, like methanol, which reacts with the remaining active sites. nih.govksyun.com

ParameterConditionSolvent(s)BaseOutcome
Reagents 0.6 - 1.2 equivalents of Fmoc-amino acid relative to resin capacity nih.govDichloromethane (DCM) or 1,2-Dichloroethane (DCE) nih.govksyun.comN,N-Diisopropylethylamine (DIEA) nih.govHigh esterification yields (>93%) are achieved. ksyun.com
Time & Temp. 25-30 minutes at room temperature nih.govnih.govDCM nih.govDIEA nih.govRapid and efficient loading without by-product formation. nih.gov
Capping Addition of methanol after amino acid loading nih.govksyun.comDichloromethane (DCM) ksyun.comDIEA ksyun.comDeactivates unreacted sites, preventing side reactions. ksyun.com

Prevention of Racemization during First Amino Acid Incorporation

A significant challenge in SPPS is preventing the loss of stereochemical integrity (racemization) of the C-terminal amino acid during its initial attachment to the solid support. The 2-CTC resin excels in this regard. nih.govresearchgate.net The esterification mechanism does not involve the activation of the amino acid's carboxyl group, which is a primary pathway for racemization. Consequently, amino acids can be attached to the 2-CTC resin with little to no racemization. almacgroup.comadvancedchemtech.com This is particularly crucial for sensitive amino acids like cysteine and histidine, where racemization can be a major side reaction with other anchoring methods. merckmillipore.com The ability to produce peptides free from diastereomeric contaminants is a major advantage of using 2-CTC resin. merckmillipore.com

Minimization of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a notorious side reaction in SPPS that occurs at the dipeptide stage. peptide.com After the second amino acid is coupled and its N-terminal Fmoc group is removed, the free amine can attack the ester linkage of the first amino acid, cleaving the dipeptide from the resin as a cyclic diketopiperazine. nih.gov This reaction is especially prevalent when proline or other secondary amino acids are in the first or second position of the sequence. peptide.compeptide.com

The 2-CTC resin significantly minimizes this unwanted side reaction. nih.govresearchgate.net The steric bulk of the trityl group physically hinders the N-terminal amine of the second amino acid from approaching the ester bond, thereby inhibiting the intramolecular cyclization required for DKP formation. advancedchemtech.commerckmillipore.compeptide.com While DKP formation can still occur, its incidence is greatly reduced compared to less sterically hindered linkers. nih.gov

Cleavage Strategies for Peptides from this compound Resin

The high acid sensitivity of the 2-CTC linker is its most defining characteristic, allowing for highly flexible cleavage strategies that can be tailored to yield either fully deprotected peptides or protected peptide fragments. iris-biotech.de

Mild Acidic Cleavage Conditions and Reagents (e.g., TFA, AcOH, HFIP)

Peptides can be cleaved from the 2-CTC resin under exceptionally mild acidic conditions, which preserves acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt). nih.govresearchgate.net This is a stark contrast to resins like Wang resin, which require much stronger acid concentrations (e.g., >50% TFA) for cleavage. ksyun.com

A variety of mild cleavage cocktails can be employed, allowing for fine-tuning of the cleavage conditions. iris-biotech.de Common reagents include dilute solutions of trifluoroacetic acid (TFA) in DCM (as low as 0.5-2%), mixtures of acetic acid (AcOH)/trifluoroethanol (TFE)/DCM, or solutions of hexafluoroisopropanol (HFIP) in DCM. advancedchemtech.commerckmillipore.comrsc.org The cleavage is typically rapid, often completing within 15 to 60 minutes at room temperature. nih.govresearchgate.net The trityl cations generated during this mild cleavage process are generally not aggressive enough to attack nucleophilic side chains like those of tryptophan, methionine, or tyrosine. nih.gov

Cleavage Reagent CocktailConcentrationTypical TimeOutcome
Trifluoroacetic Acid (TFA) in DCM0.5% - 2%30 minutesCleaves peptide from resin, side-chain protecting groups (Boc, tBu) remain intact. almacgroup.comadvancedchemtech.commerckmillipore.com
Acetic Acid (AcOH)/Trifluoroethanol (TFE)/DCM1:1:8 or 2:2:6 (v/v/v)15 - 60 minutesQuantitative cleavage with preservation of t-butyl type protecting groups. researchgate.netmerckmillipore.compeptide.com
Hexafluoroisopropanol (HFIP) in DCM20% - 30%~15 minutesFast and effective cleavage for protected fragments without causing racemization. merckmillipore.comrsc.orguci.edu
TFA in Anisole (B1667542) or 1,3-dimethoxybenzene (B93181)2%30 minutesA "greener" alternative to DCM for cleaving protected fragments. rsc.orgresearchgate.net

Selective Cleavage for Protected Peptide Fragments

The ability to cleave the peptide from the resin while leaving all side-chain protecting groups intact is a key application of 2-CTC resin. advancedchemtech.compeptide.com This feature is invaluable for the synthesis of fully protected peptide fragments. iris-biotech.de These fragments are crucial building blocks in convergent or fragment condensation strategies for the synthesis of very large peptides or small proteins. By synthesizing smaller protected segments and then coupling them together in solution or on a solid support, many of the difficulties associated with long, linear syntheses (such as aggregation and low yields) can be overcome.

The use of cleavage reagents like 1-5% TFA in DCM, AcOH/TFE/DCM, or HFIP in DCM effectively releases the peptide acid fragment from the resin without removing common tert-butyl (tBu) or trityl (Trt) based side-chain protecting groups. advancedchemtech.commerckmillipore.comglycopep.com This selective deprotection makes 2-CTC resin an essential tool for advanced peptide synthesis methodologies. iris-biotech.de

Considerations for Side-Chain Protecting Group Stability during Cleavage

A primary advantage of the this compound resin is the ability to cleave the synthesized peptide from the support while keeping the side-chain protecting groups intact. researchgate.net This is achieved by using very dilute acid solutions. For instance, a mixture of acetic acid/trifluoroethanol/dichloromethane (AcOH/TFE/DCM) can quantitatively cleave peptides from the resin within 15-60 minutes at room temperature, leaving t-butyl type protecting groups unaffected. consensus.apppeptide.com

The mild cleavage conditions are crucial for preventing the premature removal of protecting groups from sensitive amino acid residues. Research has shown that a 1% trifluoroacetic acid (TFA) solution in DCM can be used to release the peptide from the 2-CTC resin without significantly affecting most standard protecting groups. nih.gov Alternative cleavage cocktails, such as hexafluoroisopropanol (HFIP) in DCM, have also been developed to ensure rapid and effective cleavage with minimal side-chain deprotection. catsci.comnih.gov

The choice of cleavage reagent can be optimized to enhance the stability of particularly labile protecting groups. For example, when dealing with peptides containing a C-terminal proline, the bulky nature of the 2-chlorotrityl linker helps to minimize the formation of diketopiperazine, a common side reaction. sci-hub.secreative-peptides.com Furthermore, for histidine-containing peptides, the use of a trityl (Trt) protecting group on the side chain is recommended, as it is less prone to premature removal during cleavage from the 2-CTC resin compared to other protecting groups. seplite.com

Table 1: Stability of Common Side-Chain Protecting Groups during Cleavage from this compound Resin.
Protecting GroupProtected Amino Acid Side-ChainStability with Mild Acid Cleavage (e.g., 1% TFA in DCM)
Boc (tert-butyloxycarbonyl)Lysine, Ornithine, TryptophanGenerally Stable
tBu (tert-butyl)Aspartic Acid, Glutamic Acid, Serine, Threonine, TyrosineStable consensus.apppeptide.com
Trt (Trityl)Asparagine, Glutamine, HistidineStable, recommended for Histidine seplite.com
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)ArginineStable
Acm (Acetamidomethyl)CysteineStable

Synthesis of Specialized Peptide Architectures

The unique properties of the this compound resin extend its utility to the synthesis of complex and specialized peptide structures.

Cyclic Peptides

The 2-CTC resin is well-suited for the synthesis of cyclic peptides. google.comcsic.es The ability to cleave the linear peptide precursor from the resin with its side-chain protection intact is a significant advantage for subsequent cyclization in solution. umich.edu This strategy allows for head-to-tail or side-chain-to-side-chain cyclization of the protected peptide, minimizing unwanted side reactions that could occur with unprotected functional groups. The synthesis of cyclic peptides often involves an on-resin cyclization step, for which the 2-CTC resin provides a stable anchor that can be cleaved under orthogonal conditions after cyclization is complete.

Peptidomimetics and Non-Peptide Small Molecules

The application of this compound resin is not limited to standard peptide synthesis. It is also a valuable tool for the solid-phase synthesis of peptidomimetics and other small non-peptide organic molecules. researchgate.netuci.edu The resin serves as a temporary protecting group for a carboxylic acid functionality, allowing for the construction of complex molecular scaffolds. uci.edu The synthesis of such molecules on a solid support can expedite the synthetic process and simplify purification, as excess reagents and by-products are easily washed away.

N-Methylated Amino Acids and Derivatives

The synthesis of peptides containing N-methylated amino acids can be challenging due to the increased steric hindrance and reduced reactivity of the N-methylated amine. The 2-CTC resin has been successfully employed as a temporary protecting group for the carboxylic acid of amino acids during their N-methylation. In this approach, an Fmoc-protected amino acid is first attached to the resin. After Fmoc deprotection, the free amine is methylated on the solid support. The resulting N-methylated amino acid can then be cleaved from the resin with its side-chain protection intact and used in subsequent peptide synthesis. This solid-phase approach offers a convenient way to prepare N-methylated amino acid building blocks that may not be commercially available.

Peptide-Oligonucleotide Conjugates

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the biological targeting capabilities of peptides with the genetic information of oligonucleotides. The synthesis of POCs requires careful consideration of orthogonal protection strategies to ensure the stability of both the peptide and oligonucleotide components. While direct synthesis of POCs on 2-CTC resin is not extensively documented in dedicated studies, the resin's properties are highly compatible with the general strategies for POC synthesis.

The synthesis of POCs can be performed in a stepwise manner on a solid support, where either the peptide is assembled first followed by the oligonucleotide, or vice versa. A key challenge is the compatibility of the deprotection and cleavage conditions for both moieties. The mild cleavage conditions offered by the 2-CTC resin would be advantageous in preserving the integrity of the acid-sensitive oligonucleotide component. An orthogonal protection scheme, where the protecting groups for the peptide and oligonucleotide are removed under different conditions, is crucial for the successful synthesis of POCs. google.com The 2-CTC resin would fit well into such a strategy, allowing for the release of the fully protected conjugate from the solid support for final deprotection in solution.

Table 2: General Strategies for Solid-Phase Synthesis of Peptide-Oligonucleotide Conjugates Amenable to 2-CTC Resin.
Synthetic StrategyDescriptionRole of 2-CTC Resin
Segment CondensationSeparately synthesized peptide and oligonucleotide fragments are conjugated in solution.Synthesis of the protected peptide fragment.
Stepwise Solid-Phase SynthesisThe peptide and oligonucleotide are assembled sequentially on the same solid support.Anchoring the first monomer (either amino acid or nucleotide) and allowing for mild cleavage of the final conjugate.
Convergent Solid-Phase SynthesisA pre-synthesized fragment is attached to the growing chain on the solid support.Synthesis of one or more of the protected fragments.

Peptide Hydrazides and Thioesters

Peptide hydrazides are valuable intermediates in peptide chemistry, particularly for the synthesis of peptide thioesters, which are essential for native chemical ligation (NCL). The 2-CTC resin can be modified with hydrazine to create a hydrazide linker. Peptides can then be assembled on this modified resin, and subsequent cleavage yields the C-terminal peptide hydrazide. These peptide hydrazides can then be converted to peptide thioesters in solution. The use of a 2-CTC-based hydrazine resin provides a convenient and efficient method for the solid-phase synthesis of peptide hydrazides.

Compound Index

Table 3: List of Chemical Compounds.
Compound NameAbbreviation
This compound2-CTC
Acetic AcidAcOH
AcetamidomethylAcm
tert-butyloxycarbonylBoc
DichloromethaneDCM
9-fluorenylmethyloxycarbonylFmoc
HexafluoroisopropanolHFIP
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbf
tert-butyltBu
Trifluoroacetic acidTFA
TrifluoroethanolTFE
TritylTrt

Mechanistic Investigations and Chemical Reactivity of 2 Chlorotrityl Chloride

Reaction Kinetics and Optimization of Esterification onto Resin

The initial and crucial step in SPPS is the efficient attachment of the first Fmoc-protected amino acid to the 2-chlorotrityl chloride resin. This esterification reaction's kinetics and optimization have been the subject of detailed investigation to maximize loading efficiency and minimize side reactions.

The esterification process is typically carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), to facilitate the reaction between the carboxylic acid of the Fmoc-amino acid and the reactive chloride group on the resin. nih.gov Studies have shown that the reaction is remarkably fast. For instance, with a sterically hindered amino acid like Fmoc-Ile-OH, a loading of 0.60 mmol/g resin, corresponding to a 66% reaction of the amino acid, can be achieved in just 2 minutes at room temperature. ksyun.com An almost quantitative esterification (96%) is reached within 10 minutes. ksyun.com

Optimization studies have identified several critical process parameters. High esterification yields are consistently obtained using approximately 0.6 equivalents of the Fmoc-amino acid per mole of the resin's active chloride group. nih.govresearchgate.netresearchgate.net This sub-stoichiometric amount relative to the resin's capacity ensures efficient use of the amino acid. The reaction proceeds cleanly, without by-product formation, even with amino acids that have traditionally presented challenges, such as Fmoc-Asn and Fmoc-Gln. nih.govresearchgate.netresearchgate.net

The amount of DIEA used has also been examined. While a 3.2-fold molar excess of DIEA over the Fmoc-amino acid is often used, research indicates that the esterification yield remains high even when the DIEA amount is reduced to a 1:1 ratio. appliedpolytech.com After the initial amino acid is attached, any remaining unreacted this compound groups must be "capped" to prevent them from interfering in subsequent steps. This is rapidly achieved by adding a small alcohol like methanol, which converts the reactive chloride to a stable methyl ether. ksyun.compeptide.com

Recent efforts have also focused on "greening" the esterification process. A design of experiment (DoE) approach has been used to develop an efficient loading procedure using the environmentally friendlier solvent N-butylpyrrolidinone, identifying amino acid equivalents and water content as key parameters. acs.org

Table 1: Effect of Solvent on the Esterification Yield of Fmoc-Ile-OH onto this compound Resin

Solvent Esterification Yield (%)
Dichloromethane (B109758) (DCM) 99
1,2-Dichloroethane (DCE) 98
Tetrahydrofuran (B95107) (THF) 89
N,N-Dimethylformamide (DMF) 85
N,N-Dimethylacetamide (DMAC) 88
Dioxane Lower Suitability

Note: The above data is based on experiments using a 3.2-fold molar excess of DIEA over Fmoc-Ile-OH. ksyun.com

Advanced Methodologies and Process Optimization for 2 Chlorotrityl Chloride Resin Usage

Integration with Microwave-Assisted Solid-Phase Synthesis

The integration of microwave (MW) irradiation into solid-phase peptide synthesis (SPPS) using 2-Chlorotrityl chloride resin has led to the development of fast and efficient protocols. researchgate.net This combination harnesses the benefits of MW-assisted synthesis, such as accelerated reaction times and improved coupling efficiency, with the advantages of the acid-labile 2-CTC resin. The Fmoc/tBu methodology is commonly employed in these protocols. researchgate.netuci.edu

Research has demonstrated that MW-assisted solid-phase peptide synthesis (MW-SPPS) on 2-CTC resin can significantly reduce the time required for synthesizing long peptides. For instance, a 51-amino acid peptide (the 60-110 domain of human pleiotrophin) was successfully synthesized in just 30 hours with enhanced purity compared to conventional SPPS methods. nih.govbiosynth.com The optimization of MW-SPPS protocols involves evaluating key parameters, including the temperature during irradiation and the initial degree of resin substitution, to maximize yield and minimize side reactions like racemization. researchgate.netuci.edu While microwave heating accelerates deprotection and coupling steps, some protocols recommend coupling the initial amino acids without microwave irradiation due to the resin's sensitivity. biosynth.com

Green Chemistry Approaches in this compound Mediated Synthesis

Development of Alternative Solvents for Resin Loading and Cleavage

A significant drawback of traditional SPPS is its reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.netksyun.com Research has successfully identified greener alternatives for both the initial loading of the amino acid onto the 2-CTC resin and the final cleavage of the synthesized peptide.

For the loading step, which typically uses DCM, a mixture of ethyl acetate (B1210297) (EtOAc) and acetonitrile (B52724) (MeCN) in a 1:1 ratio has been identified as a cost-efficient and more environmentally friendly medium. sigmaaldrich.comrsc.org High loading values for Fmoc-Gly-OH on 2-CTC resin were achieved using this mixture, comparable to those obtained with DCM. sigmaaldrich.com Another viable alternative for replacing DCM during the loading phase is 2-methyltetrahydrofuran (B130290) (2-MeTHF). mesalabs.com

For the cleavage of protected peptides from the resin, traditional methods use dilute trifluoroacetic acid (TFA) in DCM. Greener protocols have been developed that replace DCM with less hazardous solvents. Optimal results have been achieved using 2% TFA in either anisole (B1667542) or 1,3-dimethoxybenzene (B93181). mdpi.com These solvents not only reduce environmental hazards but their higher boiling points also lower the risk of premature removal of labile protecting groups. mdpi.com Toluene has also been proposed as a greener alternative to DCM for this purpose.

Synthesis StepTraditional SolventGreener Alternative(s)Reference
Resin LoadingDichloromethane (DCM)EtOAc/MeCN (1:1), 2-Methyltetrahydrofuran (2-MeTHF) sigmaaldrich.com, mesalabs.com
Peptide CleavageDichloromethane (DCM)Anisole, 1,3-Dimethoxybenzene, Toluene mdpi.com,

Environmental Impact and Sustainability Considerations in Process Research

Another key aspect of sustainability is the potential for resin recycling. Research has shown that 2-CTC resin can be reused, which is economically and environmentally beneficial. ksyun.com An optimized activation protocol using thionyl chloride can restore the activity of used 2-CTC resin, allowing it to be recycled for subsequent syntheses with results comparable to its first use. nih.gov However, despite these findings, the recycling of 2-CTC resin is not yet a widely adopted practice and remains a relatively small field of research. researchgate.net

Automation in this compound Resin-Based Synthesis

Automation has been a cornerstone of SPPS since its inception, and protocols have been adapted to incorporate the use of 2-CTC resin for both peptide and small molecule synthesis.

Automated Solid-Phase Peptide Synthesis Protocols

While 2-CTC resin is noted to be less common in automated peptide synthesis compared to other resins, standard protocols for automated synthesizers can be successfully adapted for its use. researchgate.net Due to the resin's high acid lability, these adaptations often involve modifying synthesis parameters to ensure peptide integrity. researchgate.net For instance, when using automated microwave synthesizers, protocols may be adjusted to use lower temperatures and reduced microwave power, along with longer deprotection and coupling times, compared to standard conditions for more robust resins. researchgate.net

The use of pre-loaded 2-CTC resins, where the first amino acid is already attached, is beneficial for automated workflows as it saves time and eliminates a full synthesis cycle. Machine-assisted peptide synthesizers, such as the Syro I (Biotage), have been used for syntheses on 2-CTC resin, employing coupling reagents like HATU with DIEA as an activator. Standard protocols for automated synthesizers like the PS3 and CEM have also been documented, specifying the appropriate resin mesh size to prevent clogging of the reaction vessel. uci.edu

Automated Synthesis of Small Molecules and Active Pharmaceutical Ingredients (APIs)

A groundbreaking application of 2-CTC resin is in the automated synthesis of small-molecule APIs. Researchers have successfully demonstrated the first fully automated, continuous-flow solid-phase synthesis of the drug candidate Prexasertib using 2-CTC resin as the solid support.

This advanced system integrates SPS with continuous-flow technology, governed by a computer-based chemical recipe file (CRF). The synthesis of Prexasertib was a six-step process that was first optimized in a solution-batch and then translated to the automated SPS-flow platform. The entire automated protocol, using two grams of 2-CTC resin, was completed in 32 hours and afforded the final product in a 65% isolated yield and with greater than 99.9% purity. This methodology highlights the potential of using 2-CTC resin in automated systems for on-demand production of pharmaceuticals and for rapidly creating libraries of related small molecules for drug discovery.

Computational Chemistry Approaches to Understand this compound Resin Behavior

Computational chemistry has emerged as a powerful tool for providing deep, molecular-level insights into the complex processes occurring during solid-phase peptide synthesis (SPPS) on this compound (2-CTC) resin. These theoretical methods complement experimental observations, offering a predictive framework to optimize reaction conditions, understand resin behavior, and anticipate potential challenges. By simulating the intricate interactions between the resin, solvents, and the growing peptide chain, researchers can rationalize experimental outcomes and guide the development of more efficient synthetic protocols. Molecular dynamics (MD) simulations and other computational approaches are particularly valuable for studying dynamic processes such as resin swelling and the conformational behavior of resin-bound peptides, which are often difficult to characterize through experimental means alone. uc.eduresearchgate.net

Modeling Resin-Solvent Interactions and Swelling Properties

The degree of swelling of the polystyrene-based 2-CTC resin is a critical factor in SPPS, as it directly influences the accessibility of reactive sites within the polymer matrix. researchgate.net Inadequate swelling can lead to incomplete reactions and lower synthetic yields because the linker sites buried within the resin beads are not sufficiently exposed. researchgate.net The resin swells effectively in solvents of low to medium polarity, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), but poorly in protic solvents like alcohols or water. researchgate.net

Computational models, such as those using Hansen Solubility Parameters (HSP), have been employed to understand and predict the swelling behavior of polymer resins in various solvents and solvent mixtures. researchgate.net HSP analysis can explain non-intuitive experimental observations, such as why a binary mixture of solvents can sometimes induce greater resin swelling than either of the pure solvents. researchgate.net For 2-CTC resin specifically, a computational study was used to explain the unexpected swelling behavior observed with 2-Methyltetrahydrofuran (2-MeTHF), demonstrating the predictive power of these models. semanticscholar.org By simulating resin-solvent interactions, it is possible to select optimal solvent systems that maximize swelling and, consequently, improve reaction efficiency. researchgate.netsemanticscholar.org

Table 1: Solvent Properties and Their Influence on Resin Swelling

Solvent Polarity Typical Use in SPPS with 2-CTC Resin Effect on Swelling Reference
Dichloromethane (DCM) Low Swelling, coupling, cleavage Good swelling researchgate.netpreprints.org
N,N-Dimethylformamide (DMF) Medium (Polar Aprotic) Swelling, coupling, deprotection Good swelling researchgate.netpreprints.org
2-Methyltetrahydrofuran (2-MeTHF) Low "Green" alternative solvent Variable, behavior explained by computational studies semanticscholar.org
Water High (Protic) Washing, precipitation Poor swelling researchgate.net

This table is generated based on principles of polymer swelling and data from cited sources.

Prediction of Reaction Outcomes and Side Product Formation

Beyond resin swelling, computational chemistry, particularly molecular dynamics (MD) simulations, provides a window into the conformational dynamics of the peptide chain as it is being synthesized on the 2-CTC resin. uc.edumdpi.com These simulations can refine structures obtained from other methods and offer insights into the structure-function relationships of the synthesized peptides. researchgate.netpreprints.org

MD simulations have been successfully used to:

Investigate the structure and dynamics of resin-bound oligomers. uc.edu

Refine peptide structures and understand their conformational behavior. researchgate.netpreprints.org

Analyze the stability of ligand-protein interactions for peptides synthesized on 2-CTC resin. mdpi.com

Assess the effects of specific amino acid sequences and metal complexation on the structure and compaction of synthesized macromolecules. uc.edu

A significant advantage of the 2-CTC resin is that its sterically hindered trityl group helps to minimize common side reactions, such as the formation of diketopiperazine, especially when proline is the C-terminal amino acid. chempep.com Computational models can be used to quantify the steric hindrance and predict the likelihood of such side reactions. Furthermore, these models can predict the potential for unwanted reactions during the final cleavage step. For instance, the 2-chlorotrityl cations generated during acidic cleavage can potentially react with nucleophilic side chains of amino acids like tryptophan, methionine, or tyrosine. scispace.com While the mild cleavage conditions used for 2-CTC resin generally prevent this, computational studies can define the precise energetic barriers and reaction pathways, helping to establish the safest and most efficient cleavage protocols to avoid side product formation, such as the S-tbutylation of cysteine residues. scispace.comacs.org

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations in Peptide Studies

Parameter Description Typical Value/Software Reference
Simulation Software Program used to run the MD simulations. GROMACS, MOE (Molecular Operating Environment) preprints.orgpeptidesynthetics.co.uk
Force Field A set of parameters to calculate the potential energy of the system. 54A7, Amber ff99SB-ILDN preprints.orgmdpi.com
Time Step The interval between successive calculations in the simulation. 2 fs (femtoseconds) preprints.org
Electrostatics Method Algorithm to calculate long-range electrostatic interactions. Particle-Mesh Ewald (PME) preprints.org

This table summarizes common parameters used in MD simulations for studying peptides, as reported in the cited literature.

Challenges and Future Directions in 2 Chlorotrityl Chloride Research

Addressing Resin Stability and Loading Consistency in Long-Term Storage and Application

A significant challenge in the use of 2-chlorotrityl chloride resin is its sensitivity to moisture. almacgroup.commdpi.com Over time, exposure to atmospheric water can lead to hydrolysis of the reactive chlorotrityl group to a non-reactive alcohol, diminishing the resin's loading capacity. almacgroup.comresearchgate.net This degradation directly impacts the consistency of peptide synthesis, particularly in large-scale manufacturing where reproducible loading is critical for economic viability and the quality of the final drug substance. almacgroup.com

To mitigate this, it is highly recommended to store the resin in a desiccator under an inert atmosphere, such as nitrogen gas, and to allow it to acclimate to room temperature before use to prevent condensation. walshmedicalmedia.com For resins that have been stored for extended periods or show reduced activity, pre-activation with reagents like thionyl chloride (SOCl₂) in an anhydrous solvent can restore their functionality. mdpi.comsigmaaldrich.com However, this adds a step to the synthesis process. Recent research has focused on optimizing this activation to minimize the amount of hazardous reagents like SOCl₂ and reduce activation times. mdpi.com

Loading consistency is also influenced by the choice of solvents and reagents. Dichloromethane (B109758) (DCM) and N,N-diisopropylethylamine (DIPEA) are commonly used for attaching the first amino acid. ksyun.com The presence of moisture in the solvent can significantly decrease the substitution level, underscoring the importance of using anhydrous solvents. mdpi.comnih.gov

Factor Affecting Stability/LoadingRecommendation/Mitigation Strategy
Moisture Sensitivity Store in a desiccator under inert gas; allow to reach room temperature before use. walshmedicalmedia.com
Degradation over Time Pre-activate with thionyl chloride (SOCl₂) before use. mdpi.comsigmaaldrich.com
Solvent Purity Use anhydrous solvents for activation and loading steps to prevent hydrolysis. mdpi.comnih.gov
Loading Efficiency Optimize equivalents of amino acid and base, and reaction time. researchgate.net

Developing Novel Cleavage Reagents and Protocols for Enhanced Selectivity and Efficiency

The cleavage of the synthesized molecule from the 2-CTC resin is a critical step that dictates the purity and yield of the final product. A key advantage of the 2-CTC resin is that the peptide can be cleaved under very mild acidic conditions, which preserves acid-sensitive protecting groups on the side chains. chempep.compeptide.com Standard protocols often use a low concentration of trifluoroacetic acid (TFA) in DCM (e.g., 1-5%). chempep.comchempep.com

However, the pursuit of even greater selectivity and efficiency, as well as greener alternatives to chlorinated solvents, has spurred the development of new cleavage cocktails. A mixture of hexafluoroisopropanol (HFIP) and DCM has been shown to be a fast and effective reagent that minimizes racemization. rsc.orgresearchgate.net Another approach involves using acetic acid/trifluoroethanol (TFE)/DCM mixtures. ksyun.com

Recent innovations include the development of a novel acidolysis reagent composed of HBr and a silyl (B83357) bromide, generated in situ from bromine and a silane (B1218182) in TFA. nih.gov This method has proven effective for the deprotection of benzyl-type protecting groups. nih.gov Furthermore, to move away from DCM, researchers have successfully used 2% TFA in greener solvents like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) for the cleavage step. rsc.orgresearchgate.netcsic.es These higher-boiling point solvents also reduce the risk of premature removal of highly labile protecting groups. rsc.orgresearchgate.net

Cleavage Reagent/ProtocolKey Features
TFA in DCM (1-5%) Standard, mild conditions; preserves most acid-labile side-chain protecting groups. chempep.comchempep.com
HFIP in DCM Fast, effective, and minimizes racemization. rsc.orgresearchgate.net
Acetic Acid/TFE/DCM Alternative mild acidic condition. ksyun.com
TFA in Anisole or 1,3-dimethoxybenzene Greener alternative to DCM; higher boiling point offers better protection for labile groups. rsc.orgresearchgate.netcsic.es
In situ HBr/silyl bromide in TFA Novel reagent for full benzyl (B1604629) ether and carbamate (B1207046) deprotection. nih.gov

Expanding Applications Beyond Traditional Peptide Synthesis to Diverse Organic Transformations

While the 2-CTC resin was initially developed for peptide synthesis, its utility as a solid-phase anchor has been increasingly recognized in the synthesis of a wide array of non-peptide small molecules and peptidomimetics. researchgate.netjacsdirectory.com The resin acts as a temporary protecting group for carboxylic acids, which is a valuable strategy in multi-step organic synthesis. walshmedicalmedia.comscispace.com This allows for complex molecular construction where intermediates can be purified by simple filtration and washing, avoiding time-consuming chromatographic methods. jacsdirectory.com

The resin's acid lability allows it to immobilize not only carboxylic acids but also amines, facilitating the synthesis of diverse molecular scaffolds. researchgate.net This versatility has been exploited in the solid-phase synthesis of various biologically active compounds, including dipeptides, hydantoins, and benzodiazepines. researchgate.net For instance, glycosylated spermine (B22157) derivatives have been synthesized on 2-CTC resin, showcasing its application in creating complex biomolecules. beilstein-journals.org The ability to cleave the final product as a carboxylic acid or an amide, depending on the subsequent reaction, further broadens its synthetic utility. beilstein-journals.org

Further Integration with Sustainable Chemical Practices and Green Solvents

The principles of green chemistry are increasingly influencing practices in peptide synthesis, a field traditionally reliant on large volumes of hazardous solvents like DMF, NMP, and DCM. iris-biotech.depeptide.com Research into greener alternatives for every step of SPPS using 2-CTC resin is a major focus.

For the initial loading of the amino acid onto the resin, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N-butylpyrrolidinone (NBP) have been identified as effective and more environmentally benign replacements for DCM. acs.orgacs.org Studies have shown that loading efficiencies in these green solvents are comparable to those achieved in traditional solvents. acs.org A mixture of ethyl acetate (B1210297) and acetonitrile (B52724) has also been proposed as a cost-effective and greener medium for this step. iris-biotech.de

For the cleavage step, as mentioned previously, anisole and 1,3-dimethoxybenzene are being used as green alternatives to DCM. rsc.orgresearchgate.net The potential for regenerating and reusing the 2-CTC resin after cleavage has also been demonstrated, which aligns with green chemistry principles by reducing waste. unirioja.es This involves reactivating the resin, for example with thionyl chloride, making it ready for a new synthesis. unirioja.es

SPPS StepTraditional SolventGreen Alternative(s)
Resin Loading Dichloromethane (DCM), N,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidinone (NBP), Ethyl acetate/Acetonitrile. iris-biotech.deacs.orgacs.org
Peptide Cleavage Dichloromethane (DCM)Anisole, 1,3-Dimethoxybenzene. rsc.orgresearchgate.net

Advanced Characterization Techniques for Resin-Bound Intermediates and Products

Analyzing reactions while the molecules are still attached to the solid support is a significant challenge in SPPS. Traditionally, reaction progress is monitored indirectly through qualitative tests like the Kaiser test for free amines or by cleaving a small sample of the resin for analysis by NMR or mass spectrometry. jacsdirectory.com These methods can be time-consuming and may not provide a complete picture of the on-resin species.

To address this, advanced analytical techniques are being adapted for the direct characterization of resin-bound intermediates. High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy has emerged as a powerful tool for obtaining detailed structural information of molecules on the solid support without cleaving them. FTIR spectroscopy is another technique used to monitor the disappearance of starting materials and the appearance of products on the resin. researchgate.net

Furthermore, methods are being developed for more quantitative analysis. One such approach involves binding a commercially available internal reference compound to the resin along with the substrate. researchgate.net Upon cleavage, the peak area of the reference compound in the HPLC-UV spectrum can be directly correlated with the product peaks, allowing for a quantitative determination of reaction conversion and yield. researchgate.net These advanced techniques are crucial for optimizing reaction conditions and ensuring the quality of the final product in complex syntheses.

Q & A

Q. What steps ensure reproducibility in SPPS using this compound resin?

  • Protocol :

Resin preconditioning : Wash sequentially with DCM, DMF, and 20% piperidine/DMF.

Loading validation : Use a calibration curve from Fmoc-UV assays (ε = 7,800 M⁻¹cm⁻¹ at 301 nm).

Cleavage optimization : Screen TFA/H2O/triisopropylsilane ratios (95:2.5:2.5 to 90:5:5) for target peptide solubility.
Document all parameters in supplemental materials for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.